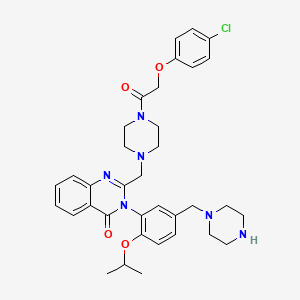

Piperazine Erastin

Description

Structure

3D Structure

Properties

Molecular Formula |

C35H41ClN6O4 |

|---|---|

Molecular Weight |

645.2 g/mol |

IUPAC Name |

2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-[5-(piperazin-1-ylmethyl)-2-propan-2-yloxyphenyl]quinazolin-4-one |

InChI |

InChI=1S/C35H41ClN6O4/c1-25(2)46-32-12-7-26(22-39-15-13-37-14-16-39)21-31(32)42-33(38-30-6-4-3-5-29(30)35(42)44)23-40-17-19-41(20-18-40)34(43)24-45-28-10-8-27(36)9-11-28/h3-12,21,25,37H,13-20,22-24H2,1-2H3 |

InChI Key |

XGKULGPEBBYKCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CN2CCNCC2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Piperazine-Erastin; Piperazine Erastin; PiperazineErastin; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Piperazine Erastin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine Erastin, a potent analog of Erastin, is a small molecule inducer of ferroptosis, a unique iron-dependent form of regulated cell death. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular targets and the subsequent signaling cascades that culminate in cancer cell demise. We provide a comprehensive overview of the key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism: Induction of Ferroptosis

This compound's primary mechanism of action is the induction of ferroptosis in cancer cells.[1][2] This process is initiated through the inhibition of the cystine/glutamate antiporter, system Xc-.[3]

Inhibition of System Xc- and Glutathione Depletion

System Xc- is a plasma membrane antiporter responsible for the uptake of cystine and the export of glutamate. Cystine is a critical precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By inhibiting system Xc-, this compound effectively blocks cystine import, leading to a rapid depletion of intracellular GSH pools.[3]

Inactivation of Glutathione Peroxidase 4 (GPX4)

Glutathione peroxidase 4 (GPX4) is a key enzyme that utilizes GSH as a cofactor to neutralize lipid hydroperoxides, thereby protecting cells from lipid peroxidation. The depletion of GSH caused by this compound leads to the inactivation of GPX4.[4]

Accumulation of Lipid Reactive Oxygen Species (ROS)

With GPX4 inactivated, lipid hydroperoxides accumulate unchecked within the cell membranes. These reactive molecules, in the presence of iron, lead to a catastrophic cascade of lipid peroxidation, resulting in damage to membrane integrity and ultimately, cell death.

Key Signaling Pathways

The induction of ferroptosis by this compound involves a complex interplay of several signaling pathways.

The Canonical Ferroptosis Pathway

The central pathway initiated by this compound is the canonical ferroptosis pathway, as described above. A visual representation of this pathway is provided below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Piperazine Erastin: A Technical Guide to a Potent Ferroptosis Inducer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic strategy for cancer. Erastin, a small molecule discovered to selectively kill cancer cells with oncogenic RAS mutations, was one of the first identified inducers of ferroptosis. However, its poor physicochemical properties, including low water solubility and metabolic instability, have limited its clinical translation. This has led to the development of more potent and pharmacokinetically favorable analogs. Among these, Piperazine Erastin has demonstrated enhanced solubility and metabolic stability, making it a valuable tool for in vivo studies and a more viable candidate for drug development. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes detailed experimental protocols for key assays, a summary of available quantitative data, and a visualization of the intricate signaling pathways involved in this compound-induced ferroptosis.

Introduction: The Advent of this compound

The journey to this compound began with the discovery of Erastin in 2003 as a compound that selectively eliminates cancer cells expressing both the SV40 small T oncoprotein and an oncogenic allele of RAS.[1] Subsequent research identified its unique mechanism of cell killing as a non-apoptotic, iron-dependent process termed ferroptosis.[2] Erastin's primary molecular target is the cystine/glutamate antiporter system Xc-, a crucial component of the cellular antioxidant defense system.[2] By inhibiting system Xc-, Erastin depletes intracellular cysteine, leading to the exhaustion of the antioxidant glutathione (GSH) and the subsequent inactivation of glutathione peroxidase 4 (GPX4).[3] This cascade of events results in the unchecked accumulation of lipid reactive oxygen species (ROS) and, ultimately, cell death.[3]

Despite its promise, the therapeutic potential of Erastin has been hampered by its poor water solubility (0.086 mM) and metabolic instability. To overcome these limitations, medicinal chemistry efforts focused on modifying the Erastin scaffold. The introduction of a piperazine group led to the synthesis of this compound, a more effective analog with significantly improved water solubility (1.4 mM) and metabolic stability, making it suitable for in vivo applications.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its parent compound, Erastin.

Table 1: In Vitro Potency of Erastin Analogs

| Compound | Cell Line | Assay | IC50 / EC50 | Reference |

| This compound | CCF-STTG1 | Glutamate Release | 800 nM | |

| Erastin | HGC-27 | Cell Viability (CCK-8) | 14.39 ± 0.38 µM | |

| Erastin | MM.1S | Cell Viability (CCK-8) | ~15 µM | |

| Erastin | RPMI8226 | Cell Viability (CCK-8) | ~10 µM | |

| Erastin | HT-1080 | Glutamate Release | 0.20 µM | |

| Erastin | Calu-1 | Glutamate Release | 0.14 µM |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Cell Line | Treatment | Outcome | Biomarker Modulation | Reference |

| Athymic Nude Mice | HT-1080 Xenograft | 30-40 mg/kg this compound | Significant delay in tumor growth | Upregulation of Ptgs2 and p21 | |

| Athymic Nude Mice | Bel-7402 Xenograft | This compound (daily s.c. injection) | Inhibition of tumor growth | Not specified |

Mechanism of Action and Signaling Pathways

This compound induces ferroptosis through a multi-faceted mechanism primarily centered on the inhibition of the system Xc- antiporter. This initiates a cascade of events leading to overwhelming lipid peroxidation. Key signaling pathways involved are detailed below and visualized in the accompanying diagrams.

The Core Ferroptosis Pathway

The canonical pathway initiated by this compound involves the following steps:

-

Inhibition of System Xc- : this compound directly binds to and inhibits the SLC7A11 subunit of the system Xc- cystine/glutamate antiporter.

-

Cystine Depletion : This inhibition blocks the uptake of extracellular cystine, a critical precursor for the synthesis of the antioxidant glutathione (GSH).

-

GSH Depletion : The lack of cystine leads to the depletion of intracellular GSH pools.

-

GPX4 Inactivation : Glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides, requires GSH as a cofactor. GSH depletion leads to the inactivation of GPX4.

-

Lipid ROS Accumulation : In the absence of functional GPX4, lipid reactive oxygen species (ROS) accumulate to toxic levels.

-

Ferroptotic Cell Death : The overwhelming lipid peroxidation damages cellular membranes, leading to iron-dependent cell death.

Role of p53

The tumor suppressor protein p53 plays a complex, context-dependent role in regulating ferroptosis. In the context of Erastin-induced ferroptosis, p53 can enhance cell death by transcriptionally repressing the expression of SLC7A11, the gene encoding the catalytic subunit of system Xc-. This repression sensitizes cancer cells to ferroptosis inducers like this compound. Furthermore, ROS generated during ferroptosis can activate p53, creating a potential positive feedback loop.

Involvement of Voltage-Dependent Anion Channels (VDACs)

Erastin and its analogs have also been shown to interact with Voltage-Dependent Anion Channels (VDACs), particularly VDAC2 and VDAC3, located on the outer mitochondrial membrane. Erastin can directly bind to VDAC2/3, altering the permeability of the outer mitochondrial membrane. This can lead to an increase in mitochondrial ROS production, contributing to the overall oxidative stress and promoting ferroptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound-induced ferroptosis.

Cell Viability Assay (MTT/CCK-8)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well plates

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or CCK-8 kit

-

DMSO (for formazan dissolution in MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

For MTT assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

For CCK-8 assay:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.

Lipid ROS Measurement (C11-BODIPY Assay)

This assay quantifies the accumulation of lipid ROS, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

-

Cells cultured in 6-well plates or on coverslips

-

This compound

-

Ferrostatin-1 (as a negative control for ferroptosis)

-

C11-BODIPY 581/591 stock solution (in DMSO)

-

Phenol red-free culture medium

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentration (e.g., 1-10 µM) for a shorter time course (e.g., 4, 8, or 12 hours). Include a vehicle control (DMSO) and a co-treatment group with this compound and Ferrostatin-1 (e.g., 1 µM).

-

Thirty minutes before the end of the incubation period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.

-

Incubate for 30 minutes at 37°C, protected from light.

-

Wash the cells twice with PBS.

-

For flow cytometry: Harvest the cells by trypsinization, neutralize with complete medium, and resuspend in phenol red-free medium. Analyze the cells on a flow cytometer, measuring the fluorescence shift from red to green, which indicates lipid peroxidation.

-

For fluorescence microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope with appropriate filters for red and green fluorescence.

Glutathione (GSH) Assay

This protocol measures the intracellular levels of reduced glutathione (GSH), which are depleted during ferroptosis.

Materials:

-

Cells cultured in plates

-

This compound

-

5% 5-sulfosalicylic acid (SSA) solution for cell lysis

-

Reduced Glutathione (GSH) Assay Kit

-

Microplate reader

Procedure:

-

Treat cells with this compound as desired.

-

Harvest the cells and homogenize them in a 5% SSA solution.

-

Centrifuge the cell lysates to pellet the protein.

-

Collect the supernatant.

-

Measure the GSH concentration in the supernatant using a commercial GSH assay kit according to the manufacturer's instructions. These kits typically involve a colorimetric or fluorometric reaction.

-

Normalize the GSH concentration to the total protein concentration of the cell lysate, which can be determined using a Bradford or BCA protein assay on the pellet from step 3.

In Vivo Xenograft Mouse Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Athymic nude mice

-

Cancer cell line (e.g., HT-1080)

-

This compound

-

Vehicle solution (e.g., 0.625% DMSO/99.375% HBSS, pH 2; or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject approximately 4 million cancer cells into the flank of each mouse.

-

Allow the tumors to establish and reach a palpable size.

-

Randomize the mice into treatment and vehicle control groups.

-

Prepare the this compound formulation. For example, a clear solution can be made with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Administer this compound (e.g., 30-40 mg/kg) or vehicle to the mice via an appropriate route (e.g., subcutaneous or tail vein injection) according to a predetermined schedule (e.g., once every other day).

-

Measure the tumor dimensions with calipers regularly (e.g., every 2-3 days).

-

Calculate the tumor volume using the formula: Volume = 0.5 x Length x Width².

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).

Conclusion and Future Directions

This compound represents a significant advancement in the development of ferroptosis-inducing agents for cancer therapy. Its improved physicochemical properties over the parent compound, Erastin, have enabled more robust in vivo studies and have brought the prospect of targeting ferroptosis in the clinic one step closer to reality. The detailed mechanisms involving system Xc-, p53, and VDACs provide a rich landscape for further investigation and the development of combination therapies.

Future research should focus on several key areas:

-

Comprehensive Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its clinical development.

-

Identification of Predictive Biomarkers: Transcriptomic and proteomic studies are needed to identify biomarkers that can predict which tumors will be most sensitive to this compound, enabling patient stratification in future clinical trials.

-

Combination Therapies: Exploring the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy, immunotherapy, and radiation therapy, holds great promise for overcoming drug resistance and improving therapeutic outcomes.

-

Development of Novel Analogs: Further optimization of the this compound scaffold could lead to the discovery of even more potent and selective ferroptosis inducers with improved drug-like properties.

References

The Induction of Ferroptosis by Piperazine Erastin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation, has emerged as a promising avenue for cancer therapy. Erastin, a small molecule identified for its ability to selectively kill cancer cells, is a canonical inducer of ferroptosis. However, its poor aqueous solubility and metabolic instability have limited its therapeutic potential. Piperazine Erastin (PE), an analog of Erastin, was developed to overcome these limitations, exhibiting enhanced solubility and stability while retaining its ferroptotic-inducing capabilities.[1] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces ferroptosis, complete with detailed experimental protocols and quantitative data to facilitate further research and drug development.

Core Mechanism of Action: A Dual-Pronged Attack

This compound induces ferroptosis through a multi-faceted mechanism primarily targeting two key cellular components: the cystine/glutamate antiporter (System Xc-) and the voltage-dependent anion channels (VDACs) on the mitochondrial outer membrane.

Inhibition of System Xc- and Glutathione Depletion

The primary and most well-established mechanism of action for Erastin and its analogs is the inhibition of System Xc-.[2] This cell surface transporter, composed of the subunits SLC7A11 and SLC3A2, is crucial for the import of extracellular cystine in exchange for intracellular glutamate.[2] Intracellular cystine is subsequently reduced to cysteine, a rate-limiting precursor for the synthesis of the major cellular antioxidant, glutathione (GSH).[3]

By blocking System Xc-, this compound triggers a cascade of events:

-

Cystine Starvation: The inhibition of cystine uptake leads to a depletion of the intracellular cystine pool.

-

GSH Depletion: The lack of cysteine severely impairs the synthesis of glutathione, leading to a significant reduction in intracellular GSH levels.

-

GPX4 Inactivation: Glutathione peroxidase 4 (GPX4) is a key enzyme that utilizes GSH as a cofactor to neutralize lipid hydroperoxides, thereby protecting cells from lipid peroxidation. The depletion of GSH results in the indirect inactivation of GPX4.

Targeting Voltage-Dependent Anion Channels (VDACs)

In addition to its effects on System Xc-, Erastin has been shown to directly interact with VDAC2 and VDAC3, proteins located on the outer mitochondrial membrane. VDACs play a critical role in regulating the passage of ions and metabolites between the mitochondria and the cytosol. The interaction of Erastin with VDACs is thought to induce mitochondrial dysfunction. While the precise downstream effects of this compound on VDAC oligomerization in the context of ferroptosis are still under investigation, it is hypothesized to contribute to the overall cellular oxidative stress.

The culmination of these actions is the iron-dependent accumulation of lipid reactive oxygen species (ROS), leading to oxidative damage of cellular membranes and, ultimately, ferroptotic cell death.

Signaling Pathway

Caption: Signaling pathway of this compound-induced ferroptosis.

Quantitative Data

Table 1: Physicochemical Properties and Potency

| Compound | Water Solubility | IC50 (HT-1080 cells) | IC50 (CCF-STTG1 cells) | Reference(s) |

| Erastin | 0.086 mM | ~1-10 µM (varies by study) | - | |

| This compound | 1.4 mM | Not explicitly stated, but effective in vivo | 800 nM |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Dosage and Administration | Outcome | Reference(s) |

| HT-1080 Fibrosarcoma | Athymic nude mice (xenograft) | 40 mg/kg s.c. followed by 30 mg/kg i.v. | Significant delay in tumor growth | |

| HT-1080 Fibrosarcoma | Athymic nude mice (xenograft) | Not specified | Upregulation of Ptgs2 in the liver at 10 and 60 mg/kg |

Experimental Protocols

Experimental Workflow

Caption: General experimental workflow for studying this compound.

Protocol 1: Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HT-1080, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Lipid ROS Measurement (C11-BODIPY 581/591 Staining)

Objective: To quantify the accumulation of lipid reactive oxygen species (ROS) in cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

C11-BODIPY 581/591 dye (stock solution in DMSO)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the appropriate duration. Include a vehicle control.

-

Staining: After treatment, harvest the cells and wash them with PBS. Resuspend the cells in 500 µL of PBS containing 2 µM C11-BODIPY 581/591.

-

Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

-

Washing: Wash the cells twice with PBS to remove excess dye.

-

Flow Cytometry: Resuspend the cells in 500 µL of PBS and analyze immediately by flow cytometry. The oxidized C11-BODIPY fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red).

-

Data Analysis: Quantify the shift in fluorescence from the red to the green channel as an indicator of lipid peroxidation.

Protocol 3: Western Blot Analysis of Ferroptosis Markers

Objective: To assess the protein expression levels of key ferroptosis-related proteins, such as GPX4 and SLC7A11, following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-GPX4, anti-SLC7A11, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Protocol 4: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Athymic nude mice

-

HT-1080 cancer cells

-

Matrigel (optional)

-

This compound

-

Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)

-

Calipers

Procedure:

-

Cell Implantation: Subcutaneously inject 1-5 x 10^6 HT-1080 cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 30-40 mg/kg) and the vehicle control via the desired route (e.g., intraperitoneal, intravenous, or subcutaneous injection) according to a predetermined schedule.

-

Tumor Monitoring: Measure the tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²)/2.

-

Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Conclusion

This compound represents a significant advancement in the development of ferroptosis-inducing agents for cancer therapy. Its improved physicochemical properties and potent dual-mechanism of action make it a valuable tool for both basic research and preclinical studies. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their investigations into the complex and promising field of ferroptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Iron Administration Overcomes Resistance to Erastin-Mediated Ferroptosis in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutathione depletion induces ferroptosis, autophagy, and premature cell senescence in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Iron in Piperazine Erastin-Induced Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2] This process is distinct from other cell death modalities such as apoptosis and necroptosis in its morphology, biochemistry, and genetics.[2] The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, particularly cancer. Piperazine Erastin, a potent analog of Erastin, is a widely used small molecule to induce ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-.[3][4] This guide provides an in-depth technical overview of the pivotal role of iron in this compound-induced cell death, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular pathways.

The Central Role of Iron in Ferroptosis

Iron is the linchpin of ferroptosis. Its ability to participate in redox reactions makes it essential for the generation of reactive oxygen species (ROS) that drive lipid peroxidation. The labile iron pool (LIP), a pool of chelatable and redox-active ferrous iron (Fe²⁺) in the cytoplasm, is particularly crucial.

This compound initiates a cascade that ultimately leads to an increase in the LIP and subsequent iron-dependent lipid peroxidation. The key mechanisms are:

-

Inhibition of System Xc- : this compound blocks the system Xc- transporter, which is responsible for the uptake of cystine.

-

Glutathione (GSH) Depletion : Cystine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Inhibition of cystine uptake by this compound leads to the depletion of GSH.

-

Inactivation of GPX4 : Glutathione Peroxidase 4 (GPX4) is a selenoenzyme that utilizes GSH to reduce lipid peroxides to non-toxic lipid alcohols, thus protecting cells from ferroptosis. With the depletion of its cofactor GSH, GPX4 becomes inactive.

-

Lipid Peroxidation : In the absence of functional GPX4, lipid peroxides, particularly those formed from polyunsaturated fatty acids (PUFAs) esterified in phospholipids, accumulate.

-

The Fenton Reaction : Ferrous iron (Fe²⁺) from the labile iron pool reacts with hydrogen peroxide to generate highly reactive hydroxyl radicals via the Fenton reaction. These radicals can initiate and propagate lipid peroxidation, leading to membrane damage and cell death.

The importance of iron is underscored by the fact that iron chelators, such as deferoxamine (DFO), can effectively inhibit Erastin-induced ferroptosis. Conversely, supplementing cells with iron can sensitize them to ferroptosis inducers.

Quantitative Data on this compound and Iron

The following tables summarize quantitative data from various studies investigating the effects of Erastin (and its analogs like this compound) and the role of iron in the induced cell death.

| Cell Line | Compound | Concentration | Effect on Cell Viability | Citation |

| HGC-27 | Erastin | 6.23 µM (IC30) | Inhibition of cell proliferation | |

| HGC-27 | Erastin | 14.39 µM (IC50) | 50% reduction in cell viability | |

| HEY | Erastin | 8 µM | ~25% decrease | |

| HEY | Erastin | 25 µM | ~75% decrease | |

| COV318 | Erastin | 8 µM, 25 µM | No significant change | |

| HCC827, H1299, A549 | Erastin | Dose-dependent | Decrease in cell viability |

Table 1: Effect of Erastin on Cell Viability. This table presents the dose-dependent effects of Erastin on the viability of various cancer cell lines.

| Cell Line | Treatment | Effect on Intracellular Iron | Citation |

| MCF-7, MDA-MB-231 | Erastin (40-80 µmol/l) | Dose-dependent increase in Fe²⁺ | |

| PaTu8988, BxPC3 | Erastin + Vitamin C | Increase in ferrous iron level | |

| HeLa, NCI-H1975 | Erastin | No significant change in total intracellular iron |

Table 2: Modulation of Intracellular Iron Levels. This table summarizes the impact of Erastin on intracellular iron concentrations in different cell lines.

| Cell Line | Treatment | Effect on Lipid Peroxidation (ROS) | Citation |

| HT22 | Erastin (1 µM) | Time- and dose-dependent increase in lipid ROS | |

| HT-1080 | Erastin (10 µM) | Increased BODIPY-C11 fluorescence | |

| HEY | Erastin (8 µM, 25 µM) | Increased C11-BODIPY staining |

Table 3: Induction of Lipid Peroxidation. This table shows the effect of Erastin on the levels of lipid reactive oxygen species (ROS) in various cell models.

| Cell Line | Treatment | Effect of Iron Chelator (DFO) | Citation |

| MCF-7, MDA-MB-231 | Erastin + DFO (500 µmol/l) | Inhibition of Erastin-induced cell death | |

| Wild-type fibroblasts | Erastin + DFO | Did not block Erastin-induced autophagy | |

| HEY | Erastin + DFO (200 µM) | Counteracted Erastin-induced ferroptosis |

Table 4: Effect of Iron Chelators on Erastin-Induced Cell Death. This table highlights the inhibitory effect of the iron chelator Deferoxamine (DFO) on Erastin-induced ferroptosis.

| Cell Line | Treatment | Effect on GPX4 Expression | Effect on ACSL4 Expression | Citation |

| CDO1-silenced GC cells | Erastin (10 µg/ml) | Enhanced GPX4 expression | Not Assessed | |

| HCT116 GPX4 KO | Erastin (10 µM) | No expression | Overstimulation | |

| HT1080 | Erastin (10 µM) | Not Assessed | Time-dependent increase | |

| 769-P, 786-O | ACSL4 overexpression + Erastin | Not Assessed | Increased susceptibility to Erastin |

Table 5: Regulation of Key Ferroptosis-Related Proteins. This table summarizes the effects of Erastin on the expression of Glutathione Peroxidase 4 (GPX4) and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (Crystal Violet Staining)

This protocol provides a simple and reliable method to quantify cell viability based on the staining of adherent cells.

Materials:

-

96-well tissue culture plates

-

Cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

-

Methanol

-

Solubilization solution (e.g., 1% SDS in PBS or methanol)

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5,000-20,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (e.g., vehicle, positive control). Include wells with medium only for background measurement.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Washing: Gently wash the cells twice with PBS to remove dead, detached cells.

-

Fixation: Add 100 µL of methanol to each well and incubate for 15 minutes at room temperature.

-

Staining: Remove the methanol and add 50 µL of Crystal Violet Staining Solution to each well. Incubate for 20 minutes at room temperature.

-

Washing: Gently wash the plate with water to remove excess stain and allow it to air dry completely.

-

Solubilization: Add 100-200 µL of solubilization solution to each well and incubate on a shaker for 20 minutes to dissolve the stain.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance and normalize the results to the vehicle-treated control to determine the percentage of cell viability.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This protocol uses the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation in live cells. Upon oxidation, the probe's fluorescence shifts from red to green.

Materials:

-

Cells of interest

-

This compound

-

C11-BODIPY 581/591 probe (stock solution in DMSO)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or PBS

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Seed cells and treat with this compound and controls for the desired time.

-

Probe Loading: Thirty minutes before the end of the treatment, add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-5 µM.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Harvesting and Washing: Harvest the cells (e.g., by trypsinization for adherent cells) and wash them twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in PBS for analysis.

-

Flow Cytometry Analysis:

-

Excite the dye at 488 nm.

-

Collect fluorescence in both the green (~510-530 nm) and red (~580-610 nm) channels.

-

The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.

-

-

Fluorescence Microscopy Analysis:

-

Observe cells using appropriate filter sets for red and green fluorescence.

-

An increase in the green fluorescence signal indicates lipid peroxidation.

-

Intracellular Iron Quantification (Ferrozine-Based Assay)

This colorimetric assay quantifies the total intracellular iron content.

Materials:

-

Cell lysate

-

Iron releasing reagent (e.g., acidic KMnO₄ solution)

-

Iron detection reagent (6.5 mM Ferrozine, 1 M L-ascorbic acid, 2.5 M ammonium acetate)

-

96-well plate

-

Plate reader (562 nm absorbance)

Procedure:

-

Cell Lysis: Lyse a known number of cells using an appropriate lysis buffer.

-

Iron Release: Add an equal volume of iron releasing reagent to the cell lysate and incubate at 60°C for 2 hours to release iron from proteins.

-

Color Reaction: Add the iron detection reagent to the samples and incubate for 30 minutes at room temperature.

-

Measurement: Transfer the samples to a 96-well plate and measure the absorbance at 562 nm.

-

Quantification: Determine the iron concentration based on a standard curve generated using known concentrations of an iron standard.

Western Blot Analysis for GPX4 and ACSL4

This protocol details the detection of key ferroptosis-related proteins by western blotting.

Materials:

-

Cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-GPX4, anti-ACSL4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4, ACSL4, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantification: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.

Caption: Signaling pathway of this compound-induced ferroptosis.

Caption: General experimental workflow for studying ferroptosis.

Caption: Logical relationship between iron and cell death.

Conclusion

The induction of ferroptosis by this compound is fundamentally an iron-dependent process. By disrupting the cellular antioxidant machinery through the inhibition of system Xc- and subsequent depletion of GSH, this compound renders cells vulnerable to iron-catalyzed lipid peroxidation. This technical guide provides a comprehensive framework for researchers to understand and investigate the critical role of iron in this specific mode of cell death. The detailed protocols and summarized data serve as a valuable resource for designing and interpreting experiments aimed at exploring the therapeutic potential of ferroptosis inducers in various disease models. A thorough understanding of these mechanisms is paramount for the successful development of novel therapeutic strategies that leverage the power of ferroptosis.

References

- 1. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 2. benchchem.com [benchchem.com]

- 3. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

A Technical Deep Dive into Piperazine Erastin: Unraveling Its Upstream and Downstream Targets in Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine Erastin, a potent analog of Erastin, has emerged as a critical tool in the study of ferroptosis, an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS).[1][2] This technical guide provides an in-depth exploration of the molecular targets and pathways modulated by this compound, offering a comprehensive resource for researchers in oncology, neurobiology, and drug discovery. Its enhanced solubility and metabolic stability make it a preferred compound for in vivo studies compared to its parent molecule, Erastin.[2][3]

Upstream Targets of this compound

The primary and most well-documented upstream target of this compound is the cystine/glutamate antiporter, system xc⁻ .[4] This cell surface transporter, a heterodimer of the SLC7A11 and SLC3A2 subunits, plays a crucial role in maintaining intracellular redox homeostasis by importing extracellular cystine in exchange for intracellular glutamate.

This compound, like Erastin, directly binds to and inhibits the function of system xc⁻. This inhibition is highly specific, as Erastin has been shown to not affect other amino acid transport systems. The blockade of system xc⁻ by this compound is a critical initiating event in the ferroptotic cascade.

The Central Role of System xc⁻ Inhibition

The inhibition of system xc⁻ by this compound leads to a rapid depletion of intracellular cystine. Cystine is readily reduced to cysteine, which is an essential precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. Consequently, the inhibition of cystine uptake results in a significant decrease in the intracellular pool of GSH.

Downstream Targets and Cellular Consequences

The depletion of intracellular glutathione triggers a cascade of downstream events, culminating in ferroptotic cell death. The key downstream effector is Glutathione Peroxidase 4 (GPX4) .

Inactivation of GPX4

GPX4 is a unique selenoenzyme that utilizes GSH as a cofactor to specifically reduce and detoxify lipid hydroperoxides within cellular membranes. The depletion of GSH caused by this compound leads to the inactivation of GPX4, as it lacks its essential cofactor. This inactivation is a pivotal point of no return in the ferroptosis pathway.

Lipid Peroxidation and Oxidative Stress

With GPX4 inactivated, the cell's ability to repair lipid damage is severely compromised. This leads to the uncontrolled accumulation of lipid reactive oxygen species (ROS) and widespread lipid peroxidation, particularly of polyunsaturated fatty acids (PUFAs) within cellular membranes. This rampant lipid peroxidation disrupts membrane integrity and function, ultimately leading to cell death. A key marker of this process is the accumulation of malondialdehyde (MDA), a reactive aldehyde product of lipid peroxidation.

Other Downstream Markers

Another recognized downstream marker of ferroptosis induced by Erastin and its analogs is the upregulation of Prostaglandin-Endoperoxide Synthase 2 (PTGS2) , also known as cyclooxygenase-2 (COX-2). The precise role of PTGS2 in the execution of ferroptosis is still under investigation, but its increased expression is a reliable indicator of this cell death modality.

The tumor suppressor protein p53 has also been implicated in the regulation of ferroptosis. In some cellular contexts, p53 can enhance Erastin-induced ferroptosis by transcriptionally repressing the expression of SLC7A11, further limiting cystine uptake. Additionally, Activating Transcription Factor 3 (ATF3) has been shown to promote Erastin-induced ferroptosis by suppressing the expression of SLC7A11.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound and its effects on cellular markers of ferroptosis.

| Compound | Cell Line | IC50 / GI50 | Reference |

| This compound | BJeLR | Not specified, but noted as a potent analog | |

| Erastin | HGC-27 | IC30 ~6.23 µM | |

| Erastin | HT-1080 | ~5 µM for cystine uptake inhibition | |

| Erastin | Calu-1 | ~5 µM for cystine uptake inhibition |

| Treatment | Cell Line / Tissue | Parameter Measured | Observed Effect | Reference |

| Erastin | Mouse Duodenum | GSH Level | Decreased by 64% | |

| Erastin | Mouse Kidney | GSH Level | Decreased by 34% | |

| Erastin | Mouse Liver | GSH Level | Decreased by 43% | |

| Erastin | Mouse Duodenum | MDA Level | Increased by 58% | |

| Erastin | Mouse Kidney | MDA Level | Increased by 93% | |

| Erastin | Mouse Liver | MDA Level | Increased by 2.25-fold | |

| Erastin | Mouse Duodenum, Kidney, Liver, Spleen | GPX4 Protein Expression | Inhibited | |

| Erastin | Mouse Duodenum, Kidney, Liver, Spleen | SLC7A11 Protein Expression | Inhibited | |

| Erastin | Mouse Duodenum, Kidney, Liver, Spleen | Ptgs2 mRNA Level | Robustly increased |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. Below are outlines of common protocols used to study the effects of this compound.

Cell Viability and Cytotoxicity Assays (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular Glutathione (GSH)

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable buffer.

-

GSH Detection: Use a commercially available GSH assay kit, which typically involves a colorimetric or fluorometric reaction. For example, a common method uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with GSH to produce a yellow-colored product.

-

Quantification: Measure the absorbance or fluorescence according to the kit's instructions and determine the GSH concentration based on a standard curve.

-

Normalization: Normalize the GSH levels to the total protein concentration of the cell lysate.

Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)

-

Sample Preparation: Prepare cell or tissue lysates after treatment with this compound.

-

TBARS Assay: The most common method is the thiobarbituric acid reactive substances (TBARS) assay. This involves reacting the lysate with thiobarbituric acid (TBA) under acidic conditions and high temperature.

-

Detection: MDA and other TBARS react with TBA to form a pink-colored product.

-

Quantification: Measure the absorbance of the product (typically at 532 nm) and calculate the MDA concentration using a standard curve generated with an MDA standard.

-

Normalization: Normalize the MDA levels to the total protein concentration.

Western Blotting for Protein Expression (e.g., GPX4, SLC7A11)

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-GPX4, anti-SLC7A11) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows discussed.

Caption: The signaling cascade of this compound-induced ferroptosis.

Caption: A typical experimental workflow for studying this compound.

Conclusion

This compound is a powerful chemical probe for inducing and studying ferroptosis. Its primary upstream target is the system xc⁻ cystine/glutamate antiporter, and its inhibition leads to a well-defined downstream cascade involving GSH depletion, GPX4 inactivation, and rampant lipid peroxidation. This in-depth guide provides a foundational understanding of the molecular mechanisms of this compound, along with practical data and experimental frameworks, to aid researchers in their exploration of ferroptosis and its therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ferroptosis inducer erastin irreversibly inhibits system xc- and synergizes with cisplatin to increase cisplatin's cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indirect Inactivation of GPX4 by Piperazine Erastin: A Technical Guide to Understanding its Ferroptotic Action

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism by which Piperazine Erastin (PE), a potent analog of Erastin, induces ferroptosis through the indirect inhibition of glutathione peroxidase 4 (GPX4). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents quantitative data, details experimental methodologies, and illustrates key pathways and workflows.

Executive Summary

This compound has emerged as a critical tool in the study of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. Unlike direct enzymatic inhibitors, this compound's mode of action on the central ferroptosis regulator, GPX4, is indirect. It primarily targets and inhibits the system Xc- cystine/glutamate antiporter, a crucial component for the cellular uptake of cystine. This inhibition triggers a cascade of events leading to the depletion of intracellular glutathione (GSH), an essential cofactor for GPX4's antioxidant function. The subsequent inactivation of GPX4 disables the cell's ability to neutralize lipid peroxides, resulting in overwhelming oxidative stress and cell death. This guide will dissect this mechanism, providing the foundational knowledge and practical details necessary for its investigation.

Mechanism of Action: An Indirect Assault on GPX4

This compound is a derivative of Erastin, engineered for improved metabolic stability and solubility, making it a more suitable compound for in vivo studies.[1] Its primary intracellular target is the system Xc- antiporter, a heterodimeric amino acid transporter composed of the SLC7A11 and SLC3A2 subunits.[2] System Xc- facilitates the import of extracellular cystine while exporting intracellular glutamate in a 1:1 ratio.[2]

Once inside the cell, cystine is reduced to cysteine, the rate-limiting precursor for the synthesis of glutathione (GSH), a critical antioxidant tripeptide.[2] GPX4, a selenoprotein, is the only enzyme known to efficiently reduce lipid hydroperoxides within biological membranes and lipoproteins, using GSH as a reducing cofactor.[2]

This compound's inhibitory action on system Xc- disrupts this entire process. By blocking cystine uptake, it starves the cell of the necessary building block for GSH synthesis. The resulting depletion of the cellular GSH pool renders GPX4 inactive. Without functional GPX4, the cell loses its primary defense against lipid peroxidation. The accumulation of lipid reactive oxygen species (L-ROS), particularly in the presence of iron, leads to extensive membrane damage and culminates in ferroptotic cell death. Some studies have also indicated that Erastin treatment can lead to a decrease in the protein expression levels of GPX4, further compromising the cell's antioxidant capacity.

Signaling Pathways and Experimental Workflow

To visually represent the intricate processes involved, the following diagrams have been generated using the DOT language for Graphviz.

Quantitative Data Summary

The following tables summarize key quantitative data related to the effects of Erastin and its analogs. It is important to note that specific IC50 values for this compound's inhibition of system Xc- are not widely reported in the literature, and the potency can be cell-line dependent.

Table 1: In Vitro Efficacy of Erastin Analogs

| Compound | Cell Line | Assay | IC50 / GI50 | Reference |

| Erastin | Various | Cell Viability | 0.1 - 5 µM | |

| This compound (PE) | HT-1080 | Cell Viability | Not specified, but effective | |

| Imidazole Ketone Erastin (IKE) | DLBCL cell lines | Cell Viability | Potent, in nM range for sensitive lines |

Table 2: Effects of Erastin on Cellular Components

| Treatment | Cell Line | Measured Parameter | Observed Effect | Reference |

| Erastin (10 µM, 5 hr) | HT-1080 | GSH Depletion | Significant depletion | |

| Erastin | HeLa, NCI-H1975 | GPX4 Protein Expression | Decreased | |

| Erastin | A549-R, H460-R | GPX4 Protein Expression | Markedly decreased | |

| Erastin | Duodenum, Kidneys, Liver (in vivo) | GSH Content | Decreased by 64%, 34%, and 43% respectively | |

| Erastin | Duodenum, Kidneys, Liver, Spleen (in vivo) | GPX4 Protein Expression | Inhibited |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the effects of ferroptosis inducers like this compound.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is a generalized procedure to assess the cytotoxic effects of this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Assay Procedure (for CellTiter-Glo®):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Normalize the data to the vehicle-treated control cells and plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.

Measurement of Intracellular Glutathione (GSH)

This protocol outlines the use of a commercially available kit (e.g., GSH/GSSG-Glo™ Assay) to measure GSH levels.

-

Cell Culture and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described in the cell viability assay protocol.

-

Reagent Preparation: Prepare the total glutathione lysis reagent and the oxidized glutathione (GSSG) lysis reagent according to the manufacturer's instructions.

-

Cell Lysis:

-

For total glutathione measurement, remove the culture medium and add the total glutathione lysis reagent.

-

For GSSG measurement, remove the culture medium and add the GSSG lysis reagent.

-

-

Incubation: Incubate the plate at room temperature for 5 minutes.

-

Luciferin Generation: Add the luciferin generation reagent to all wells and incubate for 30 minutes at room temperature.

-

Signal Detection: Add the luciferin detection reagent to all wells and incubate for 15 minutes at room temperature.

-

Measurement: Measure the luminescence with a plate reader.

-

Data Analysis: Calculate the GSH concentration based on a standard curve and normalize to the protein concentration or cell number.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation by flow cytometry.

-

Cell Treatment: Treat cells with this compound in a 6-well plate for the desired duration.

-

Probe Loading: In the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.

-

Cell Harvesting: Wash the cells with PBS and harvest them by trypsinization.

-

Staining: Resuspend the cells in a suitable buffer (e.g., PBS containing 1% FBS).

-

Flow Cytometry: Analyze the cells on a flow cytometer. The non-oxidized form of the probe fluoresces red, while the oxidized form fluoresces green. An increase in the green fluorescence intensity indicates lipid peroxidation.

-

Data Analysis: Quantify the mean fluorescence intensity of the green channel to assess the level of lipid peroxidation.

Western Blotting for GPX4 Expression

This protocol details the procedure for analyzing the expression level of GPX4 protein.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GPX4 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the GPX4 signal to the loading control.

Conclusion

This compound serves as a valuable chemical probe for inducing and studying ferroptosis. Its mechanism of action, centered on the indirect inhibition of GPX4 via system Xc- blockade and subsequent GSH depletion, highlights a key vulnerability in certain cancer cells. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of targeting this pathway. Further investigation into the nuances of this compound's effects and the development of even more potent and specific analogs hold significant promise for the future of cancer therapy.

References

A Technical Guide to Cellular Pathways Modulated by Piperazine Erastin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine Erastin (PE), a potent and more metabolically stable analog of Erastin, has emerged as a critical chemical probe for inducing a specific form of regulated cell death known as ferroptosis.[1][2] This iron-dependent, non-apoptotic pathway is characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS). The primary mechanism of PE involves the inhibition of the cystine/glutamate antiporter, System Xc-, leading to glutathione depletion and subsequent inactivation of the key antioxidant enzyme, Glutathione Peroxidase 4 (GPX4).[2][3] Beyond this canonical pathway, PE's effects extend to the modulation of mitochondrial function through direct interaction with Voltage-Dependent Anion Channels (VDACs) and the induction of the Unfolded Protein Response (UPR) as a consequence of cellular stress.[4] This guide provides an in-depth examination of these modulated pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Core Mechanism of Action: Induction of Ferroptosis

This compound's primary and most well-documented function is the initiation of the ferroptotic cascade. This process can be dissected into a sequence of key molecular events beginning with the inhibition of a critical amino acid transporter at the cell membrane.

Inhibition of System Xc- and Glutathione (GSH) Depletion

The first point of engagement for this compound is the System Xc- amino acid antiporter. This transporter, a heterodimer of the SLC7A11 and SLC3A2 subunits, is responsible for importing extracellular cystine while exporting intracellular glutamate. Intracellular cystine is rapidly reduced to cysteine, which is the rate-limiting substrate for the synthesis of the master antioxidant, glutathione (GSH).

By inhibiting SLC7A11, this compound effectively halts the influx of cystine, leading to a rapid and severe depletion of the intracellular GSH pool. This depletion cripples the cell's primary defense against oxidative damage.

Inactivation of Glutathione Peroxidase 4 (GPX4)

Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme that serves as the central regulator of ferroptosis. Its essential function is to neutralize toxic lipid hydroperoxides (L-OOH) by reducing them to non-toxic lipid alcohols (L-OH), a process that critically requires GSH as a cofactor. The depletion of GSH caused by this compound leads to the indirect but catastrophic inactivation of GPX4, as the enzyme is deprived of its necessary cosubstrate.

Accumulation of Lipid Peroxides and Cell Death

With GPX4 offline, the cell loses its ability to repair peroxidized lipids. In the presence of labile intracellular iron, a chain reaction of lipid peroxidation ensues, catalyzed by Fenton chemistry. This unchecked accumulation of lipid ROS leads to extensive damage to cellular membranes, compromising their integrity and function. The culmination of this damage is a loss of plasma membrane integrity and cell death by ferroptosis.

Modulation of Additional Cellular Pathways

While ferroptosis induction is its primary effect, this compound's influence extends to other critical cellular systems, notably mitochondria and the endoplasmic reticulum.

Interaction with Voltage-Dependent Anion Channels (VDACs)

Erastin and its analogs can directly bind to VDAC2 and VDAC3, which are porin proteins located on the outer mitochondrial membrane. These channels are crucial for regulating the flow of metabolites and ions between the cytosol and the mitochondria, thereby controlling cellular metabolism. The interaction with Erastin is thought to alter the permeability of the outer mitochondrial membrane, contributing to metabolic reprogramming and ROS production.

Interestingly, prolonged exposure to Erastin can trigger a resistance mechanism. The E3 ubiquitin ligase Nedd4 is induced, which then targets VDAC2 and VDAC3 for ubiquitination and proteasomal degradation. This feedback loop reduces the primary target of Erastin, potentially limiting its efficacy over time.

Induction of the Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is highly sensitive to cellular redox imbalances. The massive oxidative stress generated during ferroptosis can disrupt protein folding within the ER, leading to ER stress and activation of the Unfolded Protein Response (UPR). The UPR is a complex signaling network initiated by three sensors—IRE1, PERK, and ATF6—that aims to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe.

Studies have shown that Erastin treatment in pancreatic cancer cells leads to an increased expression of UPR markers such as GRP78, ATF4, and CHOP, indicating a direct link between the ferroptotic process and the induction of ER stress. This suggests a crosstalk where the oxidative damage from ferroptosis spills over to disrupt ER function, activating a secondary stress pathway.

Quantitative Data: In Vitro Efficacy

The cytotoxic potency of Erastin and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which varies across different cell lines.

| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Citation |

| HGC-27 | Gastric Cancer | Erastin | 14.39 ± 0.38 | |

| MM.1S | Multiple Myeloma | Erastin | ~15 | |

| RPMI8226 | Multiple Myeloma | Erastin | ~10 | |

| HCT116 WT | Colorectal Cancer | Erastin | 10.16 ± 0.21 | |

| HCT116 GPX4 KO | Colorectal Cancer | Erastin | 8.87 ± 0.19 |

Key Experimental Protocols

Investigating the effects of this compound requires specific assays to measure the hallmarks of ferroptosis.

General Experimental Workflow

A typical investigation into the effects of this compound follows a logical progression from assessing broad cytotoxicity to measuring specific molecular markers of ferroptosis.

Protocol: Lipid ROS Measurement with C11-BODIPY™ 581/591

This assay is a definitive method for detecting lipid peroxidation, the hallmark of ferroptosis. The C11-BODIPY probe shifts its fluorescence emission from red to green upon oxidation.

Materials:

-

Cells cultured in appropriate plates (e.g., 6-well for flow cytometry).

-

This compound (PE) and other treatment compounds (e.g., Ferrostatin-1).

-

C11-BODIPY™ 581/591 (stock solution in high-quality anhydrous DMSO, e.g., 10 mM).

-

Hanks' Balanced Salt Solution (HBSS) or PBS.

-

Flow cytometer or fluorescence microscope.

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentrations of PE, vehicle control (DMSO), and co-treatments (e.g., PE + 1 µM Ferrostatin-1) for the desired time (e.g., 6-24 hours).

-

Staining: Prepare a working solution of C11-BODIPY in pre-warmed culture medium or HBSS at a final concentration of 1-10 µM.

-

Remove the treatment media from the cells.

-

Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

-

Wash: Remove the staining solution and wash the cells twice with HBSS or PBS.

-

Analysis (Flow Cytometry):

-

Harvest the cells using a gentle dissociation reagent (e.g., Accutase).

-

Resuspend cells in HBSS or PBS to the desired density.

-

Analyze on a flow cytometer, detecting the reduced probe in a red channel (e.g., PE-Texas Red) and the oxidized probe in a green channel (e.g., FITC). An increase in the green/red fluorescence ratio indicates lipid peroxidation.

-

-

Analysis (Fluorescence Microscopy):

-

Add fresh HBSS or PBS to the wells.

-

Image cells immediately using appropriate filter sets for red (reduced) and green (oxidized) fluorescence.

-

Protocol: Western Blotting for Key Ferroptosis Proteins

This protocol allows for the semi-quantitative analysis of key protein markers like GPX4 and SLC7A11.

Materials:

-

Treated cell pellets.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-GPX4, anti-SLC7A11, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

ECL substrate and imaging system.

Procedure:

-

Lysis: Lyse treated cell pellets in RIPA buffer on ice.

-

Quantification: Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Electrophoresis: Separate proteins by size on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-GPX4, diluted according to manufacturer's instructions) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, apply ECL substrate, and visualize protein bands using a chemiluminescence imaging system. A decrease in GPX4 and/or SLC7A11 expression is often observed following treatment with Erastin analogs.

Conclusion and Future Directions

This compound is an indispensable tool for elucidating the complex biology of ferroptosis. Its mechanism of action, centered on the inhibition of System Xc- and the subsequent inactivation of GPX4, provides a clear pathway for inducing this unique form of cell death. Furthermore, its interactions with mitochondrial VDAC proteins and its ability to trigger the Unfolded Protein Response highlight a broader network of cellular perturbations. The development of metabolically stable analogs like this compound and Imidazole Ketone Erastin (IKE) has paved the way for in vivo studies and underscores the therapeutic potential of targeting ferroptosis in diseases such as cancer. Future research should continue to explore the intricate crosstalk between ferroptosis, metabolism, and other cellular stress pathways to fully harness its therapeutic potential and overcome potential resistance mechanisms.

References

- 1. Frontiers | The Mechanism of Ferroptosis and Applications in Tumor Treatment [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. How erastin assassinates cells by ferroptosis revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PGM3 inhibition shows cooperative effects with erastin inducing pancreatic cancer cell death via activation of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Piperazine Erastin for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Piperazine Erastin, a potent and specific inducer of ferroptosis. It includes detailed experimental protocols and visual representations of the key signaling pathways involved, intended to facilitate its application in preclinical research and drug discovery.

Core Physical and Chemical Properties

This compound is a more soluble and metabolically stable analog of Erastin, designed for in vivo applications.[1][2] Its key properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₅H₄₁ClN₆O₄ | [3][4][5] |

| Molecular Weight | 645.19 g/mol | |

| CAS Number | 1538593-71-3 | |

| Appearance | A solid, white to off-white in color. | |

| Purity | ≥98% | |

| UV max (λmax) | 227 nm | |

| SMILES | O=C1C2=C(N=C(CN3CCN(CC3)C(COC4=CC=C(C=C4)Cl)=O)N1C5=CC(CN6CCNCC6)=CC=C5OC(C)C)C=CC=C2 | |

| InChI Key | XGKULGPEBBYKCA-UHFFFAOYSA-N |

Solubility and Stability

Proper handling and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental outcomes.

Solubility Data

| Solvent | Solubility | Notes | Reference(s) |

| DMSO | 10 mg/mL (15.5 mM), 33.33 mg/mL (51.66 mM), 100 mg/mL (154.99 mM) | Use of fresh, anhydrous DMSO is recommended as it is hygroscopic. | |

| Ethanol | 100 mg/mL | ||

| Water | Insoluble | ||

| PBS (pH 7.2) | Insoluble | ||

| DMF | Insoluble |

Storage and Stability

| Form | Storage Temperature | Stability | Reference(s) |

| Powder | -20°C | At least 3 years | |

| 4°C | At least 2 years | ||

| Solvent | -80°C | At least 1 year | |

| -20°C | At least 1 month |

Note: For optimal results, it is recommended to prepare stock solutions fresh and aliquot them to avoid repeated freeze-thaw cycles. For in vivo experiments, the working solution should be prepared fresh on the day of use.

Mechanism of Action: Induction of Ferroptosis

This compound induces a non-apoptotic, iron-dependent form of cell death known as ferroptosis. The primary mechanism involves the inhibition of the system Xc⁻ cystine/glutamate antiporter.

References

Piperazine Erastin: A Technical Guide to its Mechanism and Impact on Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis, an iron-dependent form of regulated cell death, is characterized by the overwhelming accumulation of lipid peroxides. This process has emerged as a critical mechanism in various pathologies, including cancer and neurodegenerative diseases, making it a key target for therapeutic development. Erastin and its analogs are pivotal small molecules used to induce and study ferroptosis. This technical guide provides an in-depth examination of Piperazine Erastin (PE), a potent analog of Erastin, focusing on its mechanism of action, its quantifiable effects on lipid peroxidation, and the detailed experimental protocols required for its study.

This compound distinguishes itself from its parent compound through enhanced aqueous solubility and metabolic stability, making it a more suitable agent for in vivo studies.[1][2] Its primary mechanism involves the inhibition of the cystine/glutamate antiporter, System Xc-, leading to a cascade of intracellular events that culminates in rampant lipid peroxidation and cell death.[3][4] This document consolidates key data, outlines detailed methodologies, and provides visual representations of the associated signaling pathways to serve as a comprehensive resource for professionals in the field.

The Core Mechanism: this compound and Ferroptosis Induction

Ferroptosis is fundamentally driven by the failure of glutathione-dependent antioxidant defenses, specifically the inactivation of Glutathione Peroxidase 4 (GPX4).[5] GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides, converting them into non-toxic lipid alcohols. Its function is critically dependent on the availability of its cofactor, glutathione (GSH).

This compound, like Erastin, initiates ferroptosis by targeting and inhibiting System Xc-. This membrane transporter is responsible for importing extracellular cystine while exporting intracellular glutamate. Cystine is the rate-limiting substrate for the intracellular synthesis of GSH. By blocking System Xc-, this compound triggers the following sequence of events:

-